molecular formula C7H5F3N2O B13448835 1-(5-Amino-pyridin-2-YL)-2,2,2-trifluoro-ethanone

1-(5-Amino-pyridin-2-YL)-2,2,2-trifluoro-ethanone

Cat. No.: B13448835
M. Wt: 190.12 g/mol
InChI Key: YHEKVWAPZYTVDI-UHFFFAOYSA-N
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Description

1-(5-Amino-pyridin-2-YL)-2,2,2-trifluoro-ethanone is a chemical compound with the molecular formula C7H5F3N2O It is characterized by the presence of a pyridine ring substituted with an amino group at the 5-position and a trifluoromethyl ketone group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-pyridin-2-YL)-2,2,2-trifluoro-ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 5-amino-2-bromopyridine and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Procedure: The 5-amino-2-bromopyridine is reacted with trifluoroacetic anhydride under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-pyridin-2-YL)-2,2,2-trifluoro-ethanone undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Amino-pyridin-2-YL)-2,2,2-trifluoro-ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(5-Amino-pyridin-2-YL)-2,2,2-trifluoro-ethanone involves its interaction with specific molecular targets. The trifluoromethyl ketone group is known to interact with enzymes and proteins, potentially inhibiting their activity. The amino group can form hydrogen bonds with biological molecules, further influencing its activity.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Amino-pyridin-2-YL)-ethanone: Lacks the trifluoromethyl group, resulting in different chemical properties.

    1-(5-Amino-pyridin-2-YL)-methanol: Contains a hydroxyl group instead of a ketone group, leading to different reactivity.

Uniqueness

1-(5-Amino-pyridin-2-YL)-2,2,2-trifluoro-ethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H5F3N2O

Molecular Weight

190.12 g/mol

IUPAC Name

1-(5-aminopyridin-2-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C7H5F3N2O/c8-7(9,10)6(13)5-2-1-4(11)3-12-5/h1-3H,11H2

InChI Key

YHEKVWAPZYTVDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1N)C(=O)C(F)(F)F

Origin of Product

United States

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